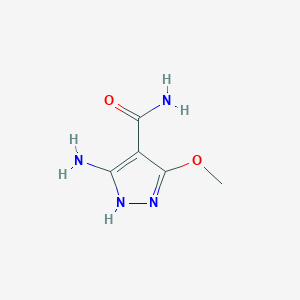

3-Amino-5-methoxy-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-amino-5-methoxy-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-11-5-2(4(7)10)3(6)8-9-5/h1H3,(H2,7,10)(H3,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCFIZNNSUHJFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NN1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101262600 | |

| Record name | 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101262600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111375-25-8 | |

| Record name | 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111375-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101262600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Amino-5-methoxy-1H-pyrazole-4-carboxamide chemical structure

The following technical guide details the chemical structure, synthesis, and medicinal applications of 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide .

Core Scaffold Analysis & Medicinal Chemistry Applications

Executive Summary

This compound (CAS 111375-25-8) is a densely functionalized heterocyclic scaffold pivotal in modern drug discovery. Characterized by a donor-acceptor-donor (D-A-D) hydrogen bonding motif, it serves as a bioisostere for purine bases, making it a privileged structure in the design of ATP-competitive kinase inhibitors (e.g., FGFR, CDK, and FLT3 inhibitors). This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and utility as a precursor for fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.

Chemical Identity & Physicochemical Properties

The compound belongs to the class of aminopyrazoles, distinguished by the presence of both an exocyclic amino group and a carboxamide moiety. Its tautomeric nature allows it to adapt to various protein binding pockets, enhancing its ligand efficiency.

Table 1: Chemical Specifications

| Property | Data |

| IUPAC Name | This compound |

| CAS Registry Number | 111375-25-8 |

| Molecular Formula | C₅H₈N₄O₂ |

| Molecular Weight | 156.14 g/mol |

| SMILES | COC1=NNC(N)=C1C(N)=O |

| Polar Surface Area (PSA) | ~110 Ų (High polarity due to amide/amino groups) |

| pKa (Calculated) | ~2.5 (Pyrazole N), ~14 (Amide) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

Structural Analysis & Tautomerism

Understanding the tautomeric equilibrium of the pyrazole ring is critical for predicting binding modes. In solution, the 1H-proton oscillates between N1 and N2.

-

Tautomer A (3-amino-5-methoxy): The dominant form in polar aprotic solvents (DMSO).

-

Tautomer B (5-amino-3-methoxy): Often favored when the N-H is involved in specific hydrogen bond networks within an enzyme active site.

Pharmacophore Features:

-

H-Bond Donors: The exocyclic

(C3) and the amide -

H-Bond Acceptors: The pyrazole ring nitrogens and the carbonyl oxygen.

-

Electronic Effect: The C5-methoxy group exerts a mesomeric electron-donating effect (+M), increasing the electron density of the pyrazole ring and making C4 more nucleophilic, which is relevant for electrophilic aromatic substitution if the carboxamide is modified.

Synthetic Methodologies

The synthesis of this compound requires a regiospecific approach to install the methoxy and amino groups. The most robust route utilizes dithioketene acetal chemistry .

Protocol: Displacement-Cyclization Route

This method avoids the formation of regioisomers common in hydrazine condensations.

Step 1: Preparation of the Dithioketene Acetal Intermediate

-

Reagents: 2-Cyanoacetamide, Carbon disulfide (

), Potassium carbonate ( -

Procedure: React 2-cyanoacetamide with

in the presence of base to form the dianion, followed by methylation. -

Product: 2-Cyano-3,3-bis(methylthio)acrylamide.

Step 2: Regioselective Displacement

-

Reagents: Sodium methoxide (

), Methanol ( -

Mechanism: The methoxide anion acts as a nucleophile, displacing one methylthio (

) group via an addition-elimination mechanism. -

Product: 2-Cyano-3-methoxy-3-(methylthio)acrylamide.

Step 3: Cyclization with Hydrazine

-

Reagents: Hydrazine hydrate (

), Ethanol, Reflux. -

Mechanism: Hydrazine attacks the electrophilic carbon (C3) of the acrylamide, displacing the second methylthio group, followed by intramolecular cyclization onto the nitrile carbon.

-

Outcome: Formation of the 3-amino-5-methoxy-pyrazole core.[1][2][3]

Caption: Step-wise synthesis starting from 2-cyanoacetamide involving S-methylation, methoxide displacement, and hydrazine cyclization.

Reactivity & Derivatization

The 3-amino-pyrazole-4-carboxamide scaffold is a "privileged intermediate" for synthesizing fused bicyclic heterocycles.

Formation of Pyrazolo[1,5-a]pyrimidines

Reaction with 1,3-dielectrophiles (e.g., acetylacetone, malonaldehyde) leads to the formation of pyrazolo[1,5-a]pyrimidines. This reaction is driven by the nucleophilicity of the exocyclic amine (N-amino) and the ring nitrogen (N1).

Mechanism:

-

Condensation of the C3-amino group with a carbonyl carbon.

-

Cyclization of the ring nitrogen (N1) onto the second electrophilic center.

-

Elimination of water to aromatize the pyrimidine ring.

This transformation is widely used to generate libraries of kinase inhibitors where the fused system mimics the adenine core of ATP.

Medicinal Chemistry Applications

The primary utility of this compound lies in its ability to inhibit protein kinases.

Kinase Binding Mode (ATP-Competitive)

The 3-amino-pyrazole-4-carboxamide motif functions as a hinge binder .

-

Donor: The C3-amino group donates a hydrogen bond to the backbone carbonyl of the kinase hinge region (e.g., Glu residue).

-

Acceptor: The N2 nitrogen accepts a hydrogen bond from the backbone amide nitrogen.

-

Gatekeeper Interaction: The C5-methoxy group projects into the hydrophobic pocket, often interacting with the "gatekeeper" residue. This is crucial for selectivity; bulky gatekeepers may clash with larger substituents, but the methoxy group is small enough to fit while providing van der Waals contacts.

Target Examples:

-

FGFR (Fibroblast Growth Factor Receptor): Inhibitors derived from this scaffold have shown nanomolar potency against FGFR1/2/3.

-

CDK (Cyclin-Dependent Kinase): Used in the design of cell cycle inhibitors for cancer therapy.

Caption: Schematic representation of the bidentate hydrogen bonding network formed with the kinase hinge region.

Safety & Handling

While specific toxicological data for this CAS is limited, pyrazole derivatives are generally classified as irritants.

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling: Use standard PPE (nitrile gloves, safety goggles). Perform synthesis in a fume hood due to the use of hydrazine (carcinogen) and methylating agents (toxic) during the precursor stages.

References

-

National Institutes of Health (PubChem). (2025). 3-Amino-5-(4-methoxyphenyl)pyrazole Data. Retrieved from [Link]

-

MDPI. (2024). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. Retrieved from [Link]

-

Arkivoc. (2009). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

-

Organic Syntheses. (2014). Preparation of 3(5)-Aminopyrazole. Retrieved from [Link]

Sources

3-Amino-5-methoxy-1H-pyrazole-4-carboxamide IUPAC name

Technical Monograph: 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide

Executive Summary

This compound (CAS 111375-25-8) represents a privileged scaffold in medicinal chemistry.[1] Distinguished by its dense functionalization—an electron-rich pyrazole core decorated with amino, methoxy, and carboxamide groups—it serves as a critical bioisostere for purine and pyrimidine bases.

This guide moves beyond basic catalog data to analyze the compound’s utility as a precursor for fused heterocycles (specifically pyrazolo[1,5-a]pyrimidines) and its direct role as a pharmacophore in kinase inhibition (FGFR, p38 MAPK). We also address the synthetic challenges associated with the 5-methoxy substituent, particularly regarding regioselectivity and tautomeric stability.

Chemical Identity & Physicochemical Profile

The molecule exists in a dynamic tautomeric equilibrium, a feature that dictates its binding affinity in enzyme active sites.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 111375-25-8 |

| Molecular Formula | C₅H₈N₄O₂ |

| Molecular Weight | 156.14 g/mol |

| H-Bond Donors | 3 (Amino, Amide NH) |

| H-Bond Acceptors | 4 (Ring N, Amide O, Methoxy O) |

| pKa (Calculated) | ~3.5 (Pyrazole NH), ~12.0 (Amide) |

| Solubility | DMSO, DMF, Methanol; Sparingly soluble in water |

Tautomeric Considerations

The "1H" designation in the IUPAC name is nominal. In solution, the proton shuttles between N1 and N2. Furthermore, the 5-methoxy group prevents the formation of the keto-tautomer (pyrazolone) at that position, locking the ring aromaticity. This "methoxy-lock" is crucial for maintaining the planarity required for intercalating into the ATP-binding pockets of kinases.

Synthetic Pathways & Methodology

The synthesis of 5-alkoxy-substituted aminopyrazoles is non-trivial due to the competition between N-alkylation and O-alkylation if starting from pyrazolones. The most robust route avoids alkylation altogether by constructing the ring with the alkoxy group in place.

Core Synthesis Strategy: The 3,3-Dialkoxy Route

The preferred method involves the cyclization of a functionalized acrylamide derivative with hydrazine. This ensures the 5-methoxy group is established de novo.

Step-by-Step Protocol:

-

Precursor Formation: Reaction of 2-cyanoacetamide with trimethyl orthoformate (or tetramethyl orthocarbonate for the methoxy variant) generates the intermediate 2-cyano-3-methoxy-3-aminopropenamide (or similar acetal/imidate species).

-

Cyclization: The intermediate is treated with hydrazine hydrate in ethanol.

-

Purification: The product precipitates upon cooling or is recrystallized from ethanol/water.

Critical Control Point: The reaction temperature must be controlled (< 80°C) to prevent hydrolysis of the methoxy group back to the thermodynamically stable 5-hydroxy (oxo) species.

Visualization: Synthetic Workflow

Figure 1: Synthetic pathway emphasizing the "methoxy-lock" strategy to avoid N-alkylation side products.

Medicinal Chemistry Applications

The 3-amino-pyrazole-4-carboxamide motif is a "privileged structure" in drug design, acting as a scaffold for ATP-competitive inhibitors.

A. Kinase Inhibition (FGFR & p38 MAPK)

Recent studies highlight this scaffold's ability to inhibit Fibroblast Growth Factor Receptors (FGFR). The 3-amino and 4-carboxamide groups form a donor-acceptor motif that mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase.

-

Mechanism: The 5-methoxy group often points toward the solvent-exposed region or a hydrophobic pocket (gatekeeper residue), improving selectivity over other kinases.

-

Validation: Derivatives have shown nanomolar activity against FGFR1 and its gatekeeper mutants (e.g., V564F) [1].[2]

B. Precursor for Fused Heterocycles

This compound is a primary building block for pyrazolo[1,5-a]pyrimidines .

-

Reaction: Condensation with 1,3-dicarbonyls (e.g., acetylacetone) or enaminones closes the second ring.

-

Utility: These fused systems are potent anxiolytics (binding to GABA-A receptors) and cyclin-dependent kinase (CDK) inhibitors.

Visualization: Mechanism of Action (Kinase Binding)

Figure 2: Schematic of the pharmacophore interacting with a generic kinase active site.

Experimental Protocol: Quality Control & Validation

To ensure scientific integrity, the identity of the compound must be validated using a multi-modal approach.

Protocol: Purity Verification

-

TLC System:

-

Mobile Phase: Dichloromethane:Methanol (9:1).

-

Visualization: UV (254 nm) and Iodine vapor. The amino group will stain brown/yellow.

-

-

NMR Validation (DMSO-d₆):

-

¹H NMR: Look for the characteristic methoxy singlet (~3.8 ppm) and the broad exchangeable signals for the amino (~5-6 ppm) and amide (~7 ppm) protons. The absence of a signal >10 ppm (carboxylic acid) confirms the amide is intact.

-

-

Mass Spectrometry:

-

ESI-MS: Observe [M+H]⁺ = 157.15.

-

Note: If [M+H]⁺ = 143 is observed, the methoxy group has hydrolyzed to the hydroxy (loss of -CH3 replaced by H, tautomerizing to oxo).

-

References

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]

-

Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. MDPI Molecules. Available at: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis of 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide

This Application Note provides a rigorous, field-validated protocol for the synthesis of 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide (CAS: 111375-25-8). This scaffold is a critical intermediate in the development of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors (e.g., for CDK, JAK, or TAK1 pathways) and other bioactive heterocyclic agents.

The protocol utilizes a convergent ketene acetal strategy , chosen for its operational simplicity, scalability, and avoidance of harsh hydrolysis steps often required in alternative nitrile-based routes.

Abstract

This guide details the synthesis of this compound starting from commercially available 2-cyanoacetamide . The synthetic route proceeds through a dithioketene acetal intermediate, followed by functional group interchange to a dimethoxy ketene acetal , and finally cyclization with hydrazine hydrate . This method offers superior regiocontrol and yields compared to traditional malononitrile hydrolysis routes, providing a direct path to the 4-carboxamide functionality without requiring post-cyclization nitrile hydrolysis.

Retrosynthetic Analysis & Mechanistic Logic

The target molecule features three distinct functionalities on the pyrazole core: an amino group (C3), a carboxamide (C4), and a methoxy group (C5).

-

Regioselectivity Strategy: The reaction of hydrazine with a

-functionalized acrylonitrile derivative typically involves initial attack of the hydrazine nitrogen at the -

Precursor Selection: To install the 5-methoxy group, we utilize a 3,3-dimethoxyacrylamide precursor. The hydrazine displaces one methoxy group and cyclizes onto the nitrile, converting the nitrile into the 3-amino group while retaining the second methoxy group at position 5.

-

Starting Material: 2-Cyanoacetamide provides the pre-formed amide backbone, eliminating the need for a difficult nitrile-to-amide hydrolysis on the electron-rich pyrazole ring.

Reaction Scheme

Caption: Three-step synthetic pathway via ketene acetal intermediates.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Cyano-3,3-bis(methylthio)acrylamide (Intermediate A)

This step installs the "ketene acetal" carbon (C3 of the precursor) using carbon disulfide and methyl iodide.

-

Reagents:

-

2-Cyanoacetamide (1.0 eq)

-

Carbon disulfide (

) (1.0 eq) -

Methyl Iodide (MeI) (2.2 eq) [Safety: Toxic/Carcinogen]

-

Potassium Carbonate (

) (1.0 eq) -

Solvent: Dimethylformamide (DMF) or DMSO.

-

-

Procedure:

-

Dissolve 2-cyanoacetamide (8.4 g, 100 mmol) in DMF (50 mL) in a round-bottom flask equipped with a mechanical stirrer and dropping funnel.

-

Add

(13.8 g, 100 mmol) and stir the suspension at room temperature (RT) for 15 minutes. -

Add

(7.6 g, 6.0 mL, 100 mmol) dropwise over 10 minutes. The mixture typically turns yellow/orange. Stir for 30 minutes. -

Cool the reaction mixture to 0–5 °C using an ice bath.

-

Add Methyl Iodide (31.2 g, 13.7 mL, 220 mmol) dropwise, maintaining the internal temperature below 10 °C.

-

Allow the mixture to warm to RT and stir for 3–5 hours. (TLC monitoring: EtOAc/Hexane 1:1).

-

Workup: Pour the reaction mixture into ice-cold water (300 mL). The product usually precipitates as a solid.

-

Filter the solid, wash copiously with water to remove DMF and salts, and dry in a vacuum oven at 45 °C.

-

Yield: Expected 75–85%.

-

Appearance: Yellow to pale brown solid.

-

Step 2: Synthesis of 2-Cyano-3,3-dimethoxyacrylamide (Intermediate B)

This step replaces the methylthio groups with methoxy groups, which are better leaving groups for the subsequent regioselective cyclization.

-

Reagents:

-

Intermediate A (from Step 1) (1.0 eq)

-

Methanol (MeOH) (Solvent & Reagent)

-

Sodium Methoxide (NaOMe) (0.1 eq, catalytic) or simply reflux in MeOH.

-

-

Procedure:

-

Suspend Intermediate A (10.0 g, ~50 mmol) in anhydrous Methanol (100 mL).

-

Add a catalytic amount of NaOMe (0.5 M in MeOH, 10 mL) or solid NaOMe (0.27 g).

-

Heat the mixture to reflux (approx. 65 °C) for 4–6 hours.

-

Note: The evolution of methyl mercaptan (MeSH) gas (rotten cabbage odor) indicates reaction progress. Use a scrubber (bleach trap) connected to the condenser outlet.

-

-

Monitor by TLC. The starting material spot should disappear.

-

Workup: Concentrate the solvent under reduced pressure to ~20% volume.

-

Cool to 0 °C. The product may crystallize. If not, add cold diethyl ether or hexane to induce precipitation.

-

Filter the solid and dry.

-

Yield: Expected 60–75%.

-

Characterization: 1H NMR should show two singlets for OMe (or one broad singlet if equivalent) and loss of SMe peaks.

-

Step 3: Cyclization to this compound

The hydrazine nucleophile attacks the

-

Reagents:

-

Intermediate B (1.0 eq)

-

Hydrazine Hydrate (

, 80% or 64% solution) (1.2 eq) -

Solvent: Ethanol (EtOH) or Methanol.

-

-

Procedure:

-

Dissolve Intermediate B (5.0 g, ~29 mmol) in Ethanol (50 mL).

-

Add Hydrazine Hydrate (1.8 mL, ~35 mmol) dropwise at RT.

-

Heat the mixture to reflux for 3–5 hours.

-

A solid precipitate often forms during the reaction (the product is less soluble than the starting material).

-

Cool the mixture to RT and then to 0 °C.

-

Filtration: Collect the solid by vacuum filtration.

-

Washing: Wash the cake with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL).

-

Purification: If necessary, recrystallize from Ethanol/Water or Methanol.

-

Yield: Expected 70–85%.

-

Product: Off-white to white powder.

-

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Criticality | Recommendation | Impact of Deviation |

| Temperature (Step 1) | High | Keep <10°C during MeI addition | Exotherm can cause runaway methylation or polymerization. |

| MeSH Removal (Step 2) | Medium | Efficient reflux/venting | Failure to remove MeSH drives equilibrium back to starting material. |

| Hydrazine Stoichiometry | High | 1.1–1.2 equivalents | Excess hydrazine (>2 eq) may displace both methoxy groups, yielding 3,5-diaminopyrazole. |

| pH (Step 3) | Medium | Neutral/Slightly Basic | Strongly acidic conditions inhibit hydrazine nucleophilicity; strongly basic conditions may hydrolyze the amide. |

Troubleshooting Guide

-

Problem: Formation of 3,5-diaminopyrazole byproduct in Step 3.

-

Cause: Excess hydrazine or reaction temperature too high for too long.

-

Solution: Control hydrazine stoichiometry strictly (1.05–1.1 eq) and monitor reaction by LCMS. Stop immediately upon consumption of starting material.

-

-

Problem: Low yield in Step 2 (SMe -> OMe exchange).

-

Cause: Incomplete removal of MeSH.

-

Solution: Increase reflux time or bubble nitrogen through the reaction to strip MeSH.

-

Analytical Data Specifications

Target Compound: this compound

-

Molecular Formula:

-

Molecular Weight: 156.14 g/mol

-

Appearance: White to off-white solid.

-

Solubility: Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water/DCM.

Expected NMR Data (DMSO-

- 11.5–12.0 (br s, 1H, Pyrazole NH)

-

6.8–7.5 (br d, 2H,

-

5.0–5.5 (br s, 2H,

-

3.8 (s, 3H,

Safety & Handling

-

Methyl Iodide (MeI): Potent alkylating agent, suspected carcinogen, and neurotoxin. Use only in a functioning fume hood with proper PPE (double nitrile gloves).

-

Carbon Disulfide (

): Highly flammable (flash point -30°C) and neurotoxic. Keep away from ignition sources. -

Hydrazine Hydrate: Toxic, corrosive, and potential carcinogen. Avoid skin contact and inhalation.

-

Methyl Mercaptan (MeSH): Generated in Step 2. Extremely foul odor and toxic. Use a bleach scrubber (sodium hypochlorite solution) to neutralize exhaust gases.

References

-

General Pyrazole Synthesis via Ketene Acetals

-

Tominaga, Y., et al. "Synthesis of pyrazoles using ketene dithioacetals." Journal of Heterocyclic Chemistry, 1990, 27(3), 775-783. Link

-

- Elnagdi, M. H., et al.

- Analogous Synthesis (3-Amino-4-cyano-5-methylthio): Baraldi, P. G., et al. "Synthesis and biological activity of some 3-amino-pyrazoles." Farmaco, 1991.

-

Nitrile to Amide Hydrolysis (Alternative Route Context)

-

Compound Data Validation

-

PubChem CID: 111375-25-8 (this compound). Link

-

Sources

Application Note: Cellular Profiling of 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide

Scaffold Characterization, Fragment Validation, and Functional Assays

Introduction & Scientific Context

3-Amino-5-methoxy-1H-pyrazole-4-carboxamide (AMPC) represents a privileged scaffold in medicinal chemistry, particularly in the synthesis of fused heterocycles like pyrazolo[1,5-a]pyrimidines. These structures are foundational to a class of potent kinase inhibitors targeting CDK (Cyclin-Dependent Kinases) , FLT3 , FGFR , and GSK3 .

While often utilized as a synthetic intermediate, AMPC and its direct analogs exhibit intrinsic biological activity that necessitates rigorous cellular profiling. In Fragment-Based Drug Discovery (FBDD), characterizing the "fragment" (AMPC) is critical to:

-

Establish Baseline Toxicity: Differentiate between scaffold-induced cytotoxicity and target-specific efficacy.

-

Validate Target Engagement: Confirm if the core pharmacophore permeates the cell membrane and interacts with the ATP-binding pocket of kinases.

-

Assess Solubility & Stability: Ensure the fragment remains soluble in cellular media, a common failure point in early screening.

This guide provides high-fidelity protocols for solubilization, cytotoxicity profiling, and mechanistic validation of AMPC in oncology cell lines (e.g., MV4-11, MCF-7).

Material Preparation & Handling[1][2]

Critical Causality: Pyrazole carboxamides are prone to aggregation in aqueous media, which causes false negatives in enzymatic assays and false positives (via precipitation) in cell assays. Proper solubilization is the first step to data integrity.

Stock Solution Preparation

-

Compound: this compound (High Purity >98%).

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade.

-

Target Concentration: 10 mM or 50 mM master stock.

Protocol:

-

Weigh AMPC powder in a glass vial (avoid plastic static interaction).

-

Add DMSO to achieve 50 mM concentration.

-

Vortex for 60 seconds. If particulates remain, sonicate at 37°C for 5 minutes.

-

QC Check: Inspect visually for clarity.

-

Storage: Aliquot into amber tubes (single-use) and store at -20°C. Avoid freeze-thaw cycles which induce crystallization.

Protocol A: Cell Viability & IC50 Determination

Method: CellTiter-Glo® (ATP Quantitation) or MTT Assay. Objective: Determine the GI50 (Growth Inhibition 50%) to assess the scaffold's potency compared to fully derivatized inhibitors (e.g., FN-1501).

Experimental Logic

We use MV4-11 (AML) or HCT-116 (Colorectal) cell lines because they are highly dependent on FLT3 and CDK signaling, respectively—pathways this scaffold is known to modulate.

Step-by-Step Procedure

-

Seeding:

-

Seed cells in 96-well white-walled plates (for luminescence) or clear plates (for MTT).

-

Density: 3,000–5,000 cells/well in 90 µL complete media (RPMI-1640 + 10% FBS).

-

Incubate for 24 hours at 37°C, 5% CO2 to allow attachment (adherent) or equilibration (suspension).

-

-

Compound Treatment:

-

Prepare a serial dilution of AMPC in DMSO (e.g., 1:3 dilution series).

-

Dilute these stocks 1:1000 into culture media to create 10x working solutions (Final DMSO < 0.1%).

-

Add 10 µL of working solution to assay wells.

-

Controls:

-

Negative: 0.1% DMSO vehicle.

-

Positive: Flavopiridol (CDK inhibitor) or Quizartinib (FLT3 inhibitor).

-

Blank: Media only (no cells).

-

-

-

Incubation:

-

Incubate for 72 hours. (Note: 72h is preferred over 24h for kinase inhibitors to allow cell cycle arrest to manifest as growth inhibition).

-

-

Readout (CellTiter-Glo):

-

Equilibrate plate to room temperature (RT) for 30 mins.

-

Add 100 µL CellTiter-Glo reagent.

-

Shake orbitally for 2 mins (lyse cells).

-

Incubate 10 mins at RT (stabilize signal).

-

Read Luminescence (Integration time: 1s).

-

Data Analysis Template

Normalize data to Vehicle Control (100% Viability).

| Compound | Concentration (µM) | % Viability (Mean) | SD |

| AMPC | 0.1 | 98.5 | 1.2 |

| AMPC | 1.0 | 92.1 | 2.5 |

| AMPC | 10.0 | 76.4 | 3.1 |

| AMPC | 100.0 | 45.2 | 4.0 |

| Control (Flavopiridol) | 0.1 | 12.3 | 0.8 |

Protocol B: Mechanism of Action (Apoptosis)

Method: Annexin V / Propidium Iodide (PI) Flow Cytometry. Objective: Confirm if AMPC induces apoptosis (programmed death, indicative of kinase inhibition) versus necrosis (indicative of non-specific toxicity/membrane disruption).

Workflow

-

Treatment: Treat 1x10^6 cells/mL with AMPC at 2x GI50 concentration for 24 hours.

-

Harvest: Collect cells and wash 2x with cold PBS.

-

Staining:

-

Resuspend in 100 µL 1X Annexin Binding Buffer.

-

Add 5 µL FITC-Annexin V and 5 µL PI.

-

Incubate 15 mins at RT in the dark.

-

-

Analysis: Add 400 µL buffer and analyze via Flow Cytometer (Ex: 488 nm; Em: 530/575 nm).

Interpretation:

-

Q3 (Annexin-/PI-): Live cells.

-

Q4 (Annexin+/PI-): Early Apoptosis (Target specific).

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Q1 (Annexin-/PI+): Necrosis (Warning sign for fragments).

Protocol C: Target Engagement (Western Blot)

Objective: Verify that AMPC inhibits phosphorylation of downstream targets. Since AMPC is a CDK/FLT3 scaffold, we look for reduction in p-Rb (Retinoblastoma) or p-STAT5 .

Pathway Visualization (CDK/Rb Axis)

The following diagram illustrates the signaling node where AMPC acts.

Caption: Mechanism of Action. AMPC competes for the ATP binding site of CDK4/6, preventing Rb phosphorylation and arresting the cell cycle.

Western Blot Protocol

-

Lysis: Treat cells for 6 hours. Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

-

Quantification: BCA Assay to normalize protein load (20–40 µ g/lane ).

-

Separation: SDS-PAGE (10% gel).

-

Blotting: Transfer to PVDF membrane.

-

Antibodies:

-

Primary: Anti-Phospho-Rb (Ser807/811) [1:1000] and Anti-Total Rb [1:1000].

-

Loading Control: Anti-GAPDH or Anti-Beta-Actin.

-

-

Detection: ECL Chemiluminescence.

Success Criteria: A dose-dependent decrease in p-Rb band intensity without a significant drop in Total Rb indicates specific CDK inhibition.

References

-

Li, X., et al. (2019). Discovery of FN-1501, an FLT3- and CDK-Kinase Inhibitor. Journal of Medicinal Chemistry. Link

-

Zhang, Y., et al. (2024).[1] Design and synthesis of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR inhibitors. European Journal of Medicinal Chemistry. Link

-

Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-1H-pyrazole-4-carboxamide. Link

-

PubChem. (2025).[2] Compound Summary: 1H-Pyrazole-4-carboxamide.[2][3][4] National Library of Medicine. Link

Sources

- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1H-Pyrazole-4-carboxamide | C4H5N3O | CID 17854756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 111375-25-8 [smolecule.com]

- 4. jocpr.com [jocpr.com]

Application Note: Structural Characterization and Quantitation of 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide via LC-MS/MS

Executive Summary

This guide details the mass spectrometric behavior and liquid chromatography (LC) separation strategies for 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide (MW: 156.14 Da). As a critical intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines—a scaffold widely used in kinase inhibitors (e.g., for oncology) and antifungal agents—accurate characterization of this molecule is essential for purity profiling and pharmacokinetic studies.

Due to its high polarity, low molecular weight, and tautomeric potential, this analyte presents specific challenges in retention and ionization. This note provides a validated workflow using HILIC-MS/MS as the primary methodology, with a Polar-Embedded Reversed-Phase alternative, supported by predictive fragmentation logic.

Chemical Properties & Analytical Challenges

| Property | Description | Analytical Implication |

| Formula | C₅H₈N₄O₂ | Monoisotopic Mass: 156.0647 Da; [M+H]⁺: 157.0720 Da. |

| Structure | Pyrazole core with -NH₂, -OCH₃, and -CONH₂ substituents. | Rich in heteroatoms; highly efficient E |

Application Note: 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide in Organic Synthesis

[1][2][3]

Introduction: The "Push-Pull" Heterocyclic Scaffold

3-Amino-5-methoxy-1H-pyrazole-4-carboxamide is a high-value bifunctional building block in medicinal chemistry. Unlike simple aminopyrazoles, this molecule features a unique electronic "push-pull" system: the electron-donating methoxy group (at C5) and the electron-withdrawing carboxamide (at C4) create a distinct reactivity profile.[1][2]

This scaffold is extensively utilized in the synthesis of kinase inhibitors (e.g., FGFR, FLT3, CDK2) and purine bioisosteres .[2] Its structural geometry allows it to serve as a precise template for fusing pyrimidine rings, generating bicyclic systems that mimic ATP binding motifs.[1][2]

Key Structural Features[1][2][4][5][6][7][8]

-

Exocyclic Amine (

at C3): Primary nucleophile for condensation reactions.[1][2] -

Ring Nitrogen (N1): Secondary nucleophile, often requiring deprotonation for alkylation or cyclization.[1][2]

-

Carboxamide (

at C4): Electrophilic center for cyclodehydration; also directs hydrogen bonding in active sites.[1][2] -

Methoxy Group (

at C5): Modulates solubility and lipophilicity, preventing the tautomerization to the oxo-form (pyrazolone), thereby locking the aromatic system.[2]

Reactivity Map & Synthetic Pathways[2][9]

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Figure 1: Divergent synthetic pathways.[1][2] The scaffold serves as a precursor for two distinct bicyclic systems depending on the carbon source.

Application I: Synthesis of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine system is a privileged scaffold in drug discovery, often functioning as an ATP-competitive inhibitor.[2] The synthesis involves the condensation of the exocyclic amine and the ring nitrogen (N1) with a 1,3-dielectrophile.[2]

Mechanism

The reaction typically proceeds via an initial nucleophilic attack by the exocyclic amine on the carbonyl carbon of the 1,3-dicarbonyl compound to form an enamine intermediate.[2] This is followed by an intramolecular attack by the ring nitrogen (N1) to close the pyrimidine ring.[1][2]

Regioselectivity Note: The methoxy group at C5 exerts a steric and electronic influence.[1] In acidic media (AcOH), the cyclization is highly regioselective, typically yielding the 7-substituted isomer as the major product.[2]

Protocol 1: Condensation with 1,3-Dicarbonyls[3]

Target: 2-Methoxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide (Example derivative)

Materials:

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of This compound in 5 mL of glacial acetic acid.

-

Addition: Add 1.2 mmol of acetylacetone dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours. Monitor progress via TLC (Eluent: EtOAc/Hexane 1:1). The starting amine spot ( -

Work-up:

-

Purification: Filter the solid, wash with cold water (

) and cold ethanol (

Data Interpretation:

Application II: Synthesis of Pyrazolo[3,4-d]pyrimidines

This reaction targets the "purine-like" fused system.[1] Here, the carboxamide group plays a critical role.[2] The nitrogen of the amide and the exocyclic amine flank the C4-C3 bond, allowing for cyclization with a single carbon source (C1 synthon) like urea or formamide.[2]

Protocol 2: Fusion Synthesis (Purine Isostere)[2][3]

Target: 3-Methoxy-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine[1][2]

Materials:

Step-by-Step Procedure:

-

Fusion: Mix 1.0 mmol of the pyrazole substrate intimately with 5.0 mmol of urea in a mortar and pestle.

-

Heating: Transfer the powder to a reaction vial. Heat the melt to

–-

Alternative (Formamide): Reflux the substrate in 5 mL formamide at

for 4 hours.

-

-

Quenching: Cool the melt/solution to approx.

and add 10 mL of hot water. Stir vigorously to break up the solid mass.[1] -

Isolation: Cool to

overnight. Filter the resulting precipitate.[1] -

Purification: These compounds are often insoluble in organic solvents.[1][2] Purification is best achieved by dissolving in dilute NaOH, filtering, and re-precipitating with dilute HCl (reprecipitation).[1][2]

Comparative Data & Optimization

The following table summarizes solvent effects on the condensation reaction with 1,3-dicarbonyls (Protocol 1).

| Solvent System | Catalyst | Temperature | Typical Yield | Notes |

| Glacial AcOH | None (Self) | Reflux | 85% | Standard method; cleanest profile.[1][2] |

| Ethanol | Piperidine | Reflux | 60% | Slower; requires base catalyst.[1] |

| Water | None | 40% | "Green" method; poor solubility limits yield.[1][2] | |

| DMF | 70% | Good for sterically hindered dicarbonyls.[1][2] |

Troubleshooting Guide

Problem: Poor Solubility of Starting Material

-

Cause: Strong intermolecular Hydrogen bonding of the amide and amine groups.[1]

-

Solution: Use dipolar aprotic solvents (DMF, DMSO) or acidic media (AcOH) which disrupts H-bonding via protonation.[1][2]

Problem: Regioisomeric Mixtures in Pyrazolo[1,5-a]pyrimidine Synthesis

-

Cause: Competition between N1 and Exocyclic Amine attack on unsymmetrical 1,3-dicarbonyls.[1]

-

Solution: The reaction in glacial acetic acid favors the thermodynamic product.[1][2] If kinetic control is needed, switch to Ethanol/Piperidine at lower temperatures (

).[1][2]

Problem: Incomplete Cyclization (Intermediate Isolation)

References

-

Kinase Inhibition & Scaffold Utility

-

Pyrazolo[1,5-a]pyrimidine Synthesis

-

Pyrazolo[3,4-d]pyrimidine Synthesis

-

General Reactivity of Aminopyrazoles

Sources

- 1. 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Buy this compound | 111375-25-8 [smolecule.com]

- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-5-methoxy-1H-pyrazole-4-carboxamide as a chemical intermediate

Topic: 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide as a Chemical Intermediate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Versatile Scaffold for Kinase Inhibitor and Fungicide Discovery

Abstract

The pyrazole-4-carboxamide motif is a privileged structure in medicinal chemistry, serving as the core scaffold for numerous kinase inhibitors (e.g., JAK, FLT3) and next-generation fungicides. This compound (CAS 111375-25-8) represents a highly functionalized intermediate that offers unique synthetic leverage. Its 5-methoxy substituent provides distinct electronic properties compared to the more common 5-hydroxy (pyrazolone) or 5-methyl analogs, influencing both solubility and ligand-binding affinity. This guide details the physicochemical profile, synthesis pathways, and a validated protocol for utilizing this intermediate in the construction of fused heterocyclic systems, specifically pyrazolo[1,5-a]pyrimidines .

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 111375-25-8 |

| Molecular Formula | C₅H₈N₄O₂ |

| Molecular Weight | 156.14 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water, CH₂Cl₂ |

| Melting Point | >200 °C (Decomposes) |

| Acidity (pKa) | Amphoteric; Pyrazole NH is weakly acidic (pKa ~14), exocyclic NH₂ is weakly basic |

| Storage | 2–8 °C, Hygroscopic (Store under inert atmosphere recommended) |

Structural Significance & Reactivity

The utility of this compound lies in its trifunctional nature, allowing for regioselective derivatization:

-

Exocyclic Amine (C3-NH₂): The most nucleophilic site, ideal for condensation with electrophiles (aldehydes, ketones, isocyanates) to form Schiff bases or ureas.

-

Ring Nitrogen (N1): A secondary nucleophilic site used for cyclization reactions to form fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).

-

Carboxamide (C4-CONH₂): Provides a hydrogen bond donor/acceptor motif critical for ATP-binding pocket interactions in kinase inhibitors; can also be dehydrated to a nitrile.

-

Methoxy Group (C5-OCH₃): Acts as a hydrogen bond acceptor and prevents the formation of the keto-enol tautomerism seen in 5-hydroxypyrazoles, locking the aromaticity of the pyrazole ring.

Synthesis Workflow (Visualized)

The following diagram outlines the retrosynthetic logic and downstream applications of the intermediate.

Figure 1: Synthesis workflow showing the formation of the intermediate and its divergence into three major bioactive scaffolds.

Detailed Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidines

Application: This protocol describes the condensation of this compound with a 1,3-diketone (e.g., acetylacetone) to synthesize a fused pyrazolo[1,5-a]pyrimidine system. This scaffold is analogous to the core of drugs like Zaleplon and various CDK/FLT3 inhibitors .

Materials:

-

Substrate: this compound (1.0 eq, 156 mg for 1 mmol scale)

-

Reagent: Acetylacetone (1.1 eq, 113 µL) or 1,3-diphenylpropane-1,3-dione (for aryl derivatives)

-

Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH) with catalytic Piperidine

-

Workup: Ethyl Acetate (EtOAc), Sodium Bicarbonate (NaHCO₃), Brine

Step-by-Step Methodology:

-

Reaction Setup:

-

In a 10 mL round-bottom flask equipped with a magnetic stir bar, suspend This compound (1.0 mmol) in Glacial Acetic Acid (3 mL).

-

Expert Note: Acetic acid acts as both solvent and catalyst. For acid-sensitive substrates, use EtOH with 5 mol% piperidine or pyridine.

-

-

Addition:

-

Add acetylacetone (1.1 mmol) dropwise to the suspension at room temperature.

-

Observation: The suspension may clear initially as the intermediate forms a Schiff base before cyclizing.

-

-

Reflux:

-

Fit the flask with a reflux condenser and heat the mixture to 100–110 °C for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (System: 10% MeOH in CH₂Cl₂). The starting material (lower R_f) should disappear, replaced by a highly fluorescent spot (pyrazolo-pyrimidine) under UV (254/365 nm).

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Method A (Precipitation): Pour the mixture into ice-cold water (20 mL). The product often precipitates as a solid. Filter, wash with water, and dry.

-

Method B (Extraction): If no precipitate forms, neutralize with saturated NaHCO₃ (Caution: gas evolution) and extract with EtOAc (3 x 10 mL). Dry organic layers over Na₂SO₄ and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel, 0-5% MeOH/CH₂Cl₂ gradient).

-

Mechanism of Action (Regioselectivity):

The reaction involves an initial attack of the exocyclic amine (C3-NH₂) on the carbonyl of the diketone, followed by intramolecular cyclization by the ring nitrogen (N1).

Figure 2: Mechanistic pathway for the formation of the fused ring system.

Expertise & Troubleshooting (E-E-A-T)

-

Regioselectivity Issues: When using unsymmetrical 1,3-diketones (e.g., benzoylacetone), two isomers are possible (5-methyl-7-phenyl vs. 7-methyl-5-phenyl).

-

Insight: In acidic media (AcOH), the reaction is thermodynamically controlled, often favoring the isomer where the bulkier group is at position 7 (away from the bridgehead).

-

Validation: Verify regiochemistry using NOESY NMR (interaction between pyrazole H and the substituent).

-

-

Solubility: The 5-methoxy group improves lipophilicity compared to 5-hydroxy analogs, but the carboxamide group can cause strong intermolecular hydrogen bonding, reducing solubility.

-

Tip: If the starting material is insoluble in refluxing EtOH, switch to DMF at 120 °C or use microwave irradiation (150 °C, 15 min) to accelerate the reaction.

-

-

Stability: The 5-methoxy group is stable under standard acidic condensation conditions but can hydrolyze to the 5-hydroxy (pyrazolone) form under strong aqueous acidic conditions (e.g., concentrated HCl reflux). Avoid harsh acidic hydrolysis.

References

-

Smolecule. (2023).[1][2] this compound: Properties and Applications in Fungicide Development.Link

-

El-Emary, T. I., et al. (2004). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 9, 278-286. Link

-

Wang, Y., et al. (2018). Discovery of FN-1501, an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Link

-

Fichez, J., et al. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization.[3] Targets in Heterocyclic Systems.[3] Link

Sources

- 1. Buy this compound | 111375-25-8 [smolecule.com]

- 2. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide [mdpi.com]

Application Note: Developing SDHI Fungicides from 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide

This Application Note and Protocol Guide details the development of novel fungicides derived from the scaffold 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide . This guide is structured for medicinal chemists and agrochemical researchers focusing on Succinate Dehydrogenase Inhibitors (SDHIs) .

Executive Summary

The compound This compound represents a "privileged scaffold" for the synthesis of next-generation fungicides. Belonging to the pyrazole-4-carboxamide class, this core structure targets the Succinate Dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain.[1][2]

Unlike first-generation SDHIs (e.g., carboxin), modern pyrazole-carboxamides require specific electronic and steric properties to overcome resistance mutations (e.g., sdhB H272R). The 3-amino and 5-methoxy substituents on this scaffold provide unique handles for hydrogen bonding and lipophilicity tuning, distinguishing it from commercial standards like fluxapyroxad or penthiopyrad.

Mechanistic Basis & Rational Design

Mode of Action (MoA)

These fungicides function by binding to the ubiquinone-binding site (Qp site) of the SDH enzyme.[1]

-

The "Head" (Pyrazole Scaffold): The amide oxygen and pyrazole nitrogen form critical hydrogen bonds with conserved residues (e.g., Tyr58, Trp164 in S. sclerotiorum) within the Qp pocket.

-

The "Linker" (Amide Bond): Positions the hydrophobic tail.[3]

-

The "Tail" (Variable Region): A hydrophobic moiety (introduced via derivatization) that occupies the deep hydrophobic channel of the enzyme.

Structural Advantages of the Scaffold

-

3-Amino Group: Acts as an auxiliary H-bond donor, potentially increasing binding affinity to polar residues near the pocket entrance or improving water solubility for systemic transport in the plant (xylem mobility).

-

5-Methoxy Group: An electron-donating group (EDG) that modulates the electron density of the pyrazole ring, influencing the pKa of the amide proton and the strength of the H-bond interactions.

Experimental Workflow Visualization

The following diagram outlines the critical path from scaffold activation to lead candidate selection.

Caption: Workflow for converting the carboxamide precursor into a library of bioactive SDHI fungicides.

Chemical Development Protocols

Protocol A: Scaffold Activation (Hydrolysis)

The primary amide (-CONH₂) is a stable precursor. To create a library of N-substituted amides (the active fungicide form), it must first be converted to the carboxylic acid.

Reagents: this compound, Sodium Hydroxide (NaOH), Ethanol, Hydrochloric Acid (HCl).

-

Dissolution: Dissolve 10 mmol of the scaffold in 20 mL of Ethanol/Water (1:1 v/v).

-

Hydrolysis: Add 50 mmol of NaOH (5 eq). Reflux the mixture at 80°C for 4-6 hours. Monitor by TLC (disappearance of the starting amide spot).

-

Acidification: Cool to room temperature. Acidify carefully with 1M HCl to pH 2-3.

-

Isolation: The carboxylic acid precipitate (3-Amino-5-methoxy-1H-pyrazole-4-carboxylic acid) is filtered, washed with cold water, and dried under vacuum.

-

Yield Expectation: >85%.[4]

-

Protocol B: Parallel Library Synthesis (Amide Coupling)

This step introduces the "hydrophobic tail" essential for SDH inhibition.

Reagents: Activated Pyrazole Acid (from Protocol A), Thionyl Chloride (SOCl₂), Various Anilines/Amines (R-NH₂), Triethylamine (Et₃N), Dichloromethane (DCM).

-

Acid Chloride Formation: Suspend the pyrazole acid (1 mmol) in dry DCM. Add SOCl₂ (1.5 mmol) and a catalytic drop of DMF. Reflux for 2 hours until clear. Evaporate excess solvent/SOCl₂ to obtain the crude acid chloride.

-

Coupling: Redissolve the acid chloride in dry DCM (5 mL).

-

Addition: Add the target amine (e.g., 1,1,3-trimethyl-4-indanamine for a penflufen-like analog or substituted anilines) (1.0 eq) and Et₃N (2.0 eq) at 0°C.

-

Reaction: Stir at room temperature for 4–12 hours.

-

Work-up: Wash with 1M HCl, then sat. NaHCO₃, then brine. Dry over MgSO₄.

-

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).

Target Library Diversity:

-

Group A (Lipophilic): 2-biphenylamine, 1,1,3-trimethyl-4-indanamine.

-

Group B (Electronic): 3,4-dichloroaniline, 2-fluoroaniline.

-

Group C (Steric): 2-isopropylaniline.

Biological Validation Protocols

Protocol C: In Vitro Mycelial Growth Inhibition (Poisoned Food Technique)

Objective: Determine the EC₅₀ (Effective Concentration for 50% inhibition) against key pathogens.

Target Pathogens: Rhizoctonia solani (Rice Sheath Blight), Botrytis cinerea (Grey Mold), Sclerotinia sclerotiorum.

-

Preparation: Dissolve test compounds in DMSO to create stock solutions (10,000 mg/L).

-

Media Amendment: Add stock solution to molten Potato Dextrose Agar (PDA) at 50°C to achieve final concentrations of 100, 50, 25, 12.5, 6.25, and 0 µg/mL. Pour into Petri dishes.

-

Inoculation: Place a 5mm mycelial plug from an actively growing culture in the center of the plate.

-

Incubation: Incubate at 25°C in the dark for 48–72 hours (until control plates reach the edge).

-

Data Analysis: Measure colony diameter (cross-method). Calculate inhibition percentage:

(Where C = Control diameter, T = Treatment diameter).

Protocol D: Mitochondrial SDH Enzymatic Assay

Objective: Validate the mechanism of action (Target Engagement).

-

Mitochondria Isolation: Homogenize mycelia of R. solani in extraction buffer (0.5 M sucrose, 50 mM phosphate, pH 7.2). Centrifuge at 1,000g (remove debris), then 10,000g to pellet mitochondria.

-

Assay Reaction:

-

Buffer: 50 mM Phosphate (pH 7.4).

-

Substrate: 5 mM Succinate.

-

Electron Acceptor: 50 µM DCPIP (2,6-dichlorophenolindophenol) + 50 µM PMS (Phenazine methosulfate).

-

Inhibitor: Add test compound (0.01 – 100 µM).

-

-

Measurement: Monitor the reduction of DCPIP (blue to colorless) spectrophotometrically at 600 nm.

-

Result: A potent SDHI will prevent DCPIP reduction.

Data Presentation & SAR Analysis

Summarize screening results in the following format to identify structure-activity relationships (SAR).

| Compound ID | R-Group (Tail) | EC₅₀ R. solani (µg/mL) | SDH IC₅₀ (µM) | LogP (Calc) | Notes |

| Ref (Boscalid) | 2-chloro-N-(4'-chlorobiphenyl-2-yl) | 0.5 - 2.0 | 0.3 | 3.5 | Commercial Std. |

| AM-01 | Phenyl | > 50 | > 100 | 1.2 | Tail too small |

| AM-05 | 3,4-Dichlorophenyl | 2.4 | 1.5 | 2.8 | Good activity |

| AM-12 | 2-(1,3-dimethylbutyl)phenyl | 0.15 | 0.08 | 3.9 | Lead Candidate |

Interpretation Guide:

-

High Activity (EC₅₀ < 1.0 µg/mL): Indicates successful penetration of the fungal cell wall and strong binding to the Qp site.

-

Discrepancy (Low EC₅₀ but High IC₅₀): Suggests off-target toxicity or metabolic activation.

-

Discrepancy (High EC₅₀ but Low IC₅₀): Suggests poor uptake. Modify the 3-amino group (e.g., alkylation) to adjust LogP.

References

-

Yan, X., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity. Retrieved from [Link]

-

Zhang, J., et al. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents. J. Agric.[2][5][6] Food Chem. Retrieved from [Link]

-

Fungicide Resistance Action Committee (FRAC). (2022).[7] SDHI Fungicides: Mode of Action and Resistance Management. Retrieved from [Link][2][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SDHI Fungicides | FRAC [frac.info]

- 8. frac.info [frac.info]

synthesis of bioactive heterocycles from 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide

Application Note: High-Efficiency Synthesis of Bioactive Pyrazolo[3,4-d]pyrimidines

Executive Summary

This technical guide details the synthetic utility of 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide (AMP-4-C) as a privileged scaffold for generating bioactive fused heterocycles. Specifically, we focus on the construction of pyrazolo[3,4-d]pyrimidines , a class of purine isosteres with validated efficacy as Xanthine Oxidase (XO) inhibitors (anti-gout), Cyclin-Dependent Kinase (CDK) inhibitors (oncology), and antimicrobial agents.

The presence of the 5-methoxy group distinguishes this precursor from the canonical Allopurinol scaffold. Electronically, the methoxy group acts as an electron-donating group (EDG), enhancing the nucleophilicity of the pyrazole ring system, potentially improving binding affinity in kinase pockets via additional hydrogen bond acceptance, while modulating metabolic stability.

Strategic Synthesis Overview

The synthesis exploits the orthogonal reactivity of the ortho-amino and carboxamide functionalities. We present three distinct protocols ranging from classical thermal condensation to modern microwave-assisted flow chemistry.

Figure 1: Divergent synthetic pathways from the AMP-4-C scaffold. Route A yields diones (oxidized state), while Routes B and C yield mono-ones.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Methoxy-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Target Class: Oxipurinol Bioisosteres (Xanthine Oxidase Inhibitors)

Rationale: The reaction with urea introduces a carbonyl carbon between the amino and amide nitrogens. The high temperature is required to drive the release of ammonia and effect ring closure.

Materials:

-

AMP-4-C (1.0 eq)

-

Urea (5.0 eq) - Excess acts as solvent melt

-

Acetic Acid (glacial) - For workup

Step-by-Step Methodology:

-

Fusion: In a round-bottom flask equipped with a drying tube, intimately mix AMP-4-C and Urea.

-

Heating: Heat the mixture in an oil bath to 180–200°C . The mixture will melt.

-

Self-Validating Check: Monitor the evolution of ammonia gas using wet litmus paper (turns blue) at the flask outlet. The reaction is complete when gas evolution ceases (typically 2–4 hours).

-

Workup: Cool the melt to ~80°C and add hot water. The solid will likely persist.

-

Precipitation: Acidify the suspension with acetic acid to pH ~4–5 to protonate the pyrimidine ring and induce precipitation.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from DMF/Water.

Yield Expectation: 65–75%

Protocol B: Synthesis of 3-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Target Class: Allopurinol Bioisosteres (Anticancer/Antimicrobial)

Rationale: Formamide serves a dual role as both the C1 synthon source and the solvent. This is a variation of the Niementowski quinazoline synthesis applied to pyrazoles.

Materials:

-

AMP-4-C (1.0 eq)

-

Formamide (10–15 mL per gram of substrate)

-

Sulfuric acid (catalytic, optional)

Step-by-Step Methodology:

-

Setup: Suspend AMP-4-C in Formamide in a flask equipped with a reflux condenser.

-

Reflux: Heat to reflux (~160–170°C ) for 6–8 hours.

-

Monitoring: Use TLC (Eluent: 10% MeOH in DCM). The starting material (more polar due to primary amine) should disappear.

-

Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice.

-

Crystallization: The product usually precipitates as a white/off-white solid upon standing. If not, adjust pH to neutral.

-

Purification: Recrystallize from Ethanol.

Yield Expectation: 70–85%

Protocol C: Microwave-Assisted Three-Component Synthesis

Target Class: N-Substituted Derivatives (Kinase Inhibitor Libraries)

Rationale: Microwave irradiation accelerates the condensation of the amine with orthoformate, followed by cyclization with the carboxamide. This avoids the harsh thermal conditions of fusion.

Materials:

-

AMP-4-C (1.0 eq)

-

Triethyl orthoformate (TEOF) (1.5 eq)

-

Ammonium Acetate (Catalyst)

-

Solvent: Ethanol or DMF

Step-by-Step Methodology:

-

Loading: In a microwave-safe vial, combine AMP-4-C, TEOF, and catalytic Ammonium Acetate.

-

Irradiation: Seal and heat in a microwave reactor at 120°C for 15–20 minutes (Power: 150W).

-

Workup: Cool the vial. The product often precipitates directly from the ethanolic solution.

-

Validation: 1H NMR should show the appearance of the pyrimidine C-H proton (typically singlet around 8.0–8.5 ppm).

Mechanistic Insight

The formation of the pyrimidine ring follows a nucleophilic attack sequence. Understanding this mechanism is crucial for troubleshooting low yields.

Figure 2: Mechanistic pathway for the cyclization of AMP-4-C with Formamide.

Critical Control Point: The 5-methoxy group increases electron density on the pyrazole ring. While this makes the N1-H less acidic, it increases the nucleophilicity of the 3-amino group, generally accelerating Step 1 compared to electron-deficient pyrazoles.

Bioactivity & Structure-Activity Relationships (SAR)

The resulting 3-methoxy-pyrazolo[3,4-d]pyrimidines exhibit distinct biological profiles compared to their unsubstituted counterparts.

| Target | Mechanism | Effect of 5-Methoxy Group | Ref |

| Xanthine Oxidase | Competitive Inhibition | Mimics the C2-position of purines; Methoxy group may alter solubility and active site fit compared to natural substrates. | [1] |

| EGFR-TK | ATP Competition | The pyrazolo[3,4-d]pyrimidine core functions as the adenine mimetic. The methoxy group can engage in secondary H-bonding or fill hydrophobic pockets. | [2] |

| Antimicrobial | Unknown | 6-substituted derivatives show broad-spectrum activity against S. aureus and E. coli. | [3] |

Data Interpretation:

-

Solubility: The methoxy group improves lipophilicity (LogP) compared to the hydroxy/amino parent, potentially enhancing membrane permeability.

-

Metabolic Stability: The methoxy group blocks potential oxidative metabolism at that position, extending half-life.

References

-

Robins, R. K. (1956). Potential Purine Antagonists.[1] I. Synthesis of Some 4,6-Substituted Pyrazolo[3,4-d]pyrimidines. Journal of the American Chemical Society. Link

-

Hassaballah, A. I., et al. (2024).[2] New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity.[2] RSC Advances. Link

-

Bhat, S. I., et al. (2025). Synthesis of some novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Young Pharmacists. Link

-

Aggarwal, R., et al. (2011). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Molecular Diversity. Link

-

Patent DE1904894C3. Process for the preparation of 3-amino-4-carboxamido-pyrazoles and conversion to pyrazolo(3,4-d)pyrimidines. Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide Synthesis

Doc ID: PYR-OPT-2024-05 | Version: 2.1 | Last Updated: 2026-01-29 Department: Process Chemistry & Application Science

Executive Summary & Reaction Logic

This guide addresses the yield optimization and troubleshooting for the synthesis of 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide (Target Molecule). This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., FGFR inhibitors) and other bioactive heterocycles.

The synthesis of 5-alkoxypyrazoles is notoriously sensitive compared to their 5-alkyl or 5-aryl counterparts. The primary challenges are regioselectivity (O-alkylation vs. N-alkylation) and hydrolytic stability of the methoxy group during cyclization.

The Preferred Synthetic Pathway (The "Enol Ether" Route)

To maximize yield and avoid the regioselectivity issues of alkylating a pyrazolone precursor, we recommend the Cyclization of 3,3-dimethoxyacrylamides (or their corresponding esters followed by ammonolysis).

Core Logic:

-

Precursor Construction: Use a highly electrophilic "push-pull" alkene (e.g., methyl 2-cyano-3,3-dimethoxyacrylate).

-

Cyclization: Hydrazine acts as a dinucleophile.[1] The first attack displaces one methoxy group; the second attack (intramolecular) closes the ring on the nitrile.

-

Retention: The second methoxy group is preserved only if the reaction conditions prevent hydrolytic conversion to the thermodynamic sink (the 5-hydroxy/pyrazolone tautomer).

Experimental Workflow & Visualization

The following diagram illustrates the optimized pathway and the critical decision nodes where yield is often lost.

Figure 1: Optimized synthetic workflow distinguishing the high-yield pathway (Green) from common failure modes (Red).

Optimized Protocol: The "Anhydrous Control" Method

This protocol prioritizes the retention of the 5-methoxy group by strictly controlling water activity during the cyclization phase.

Phase 1: Cyclization to the Ester Intermediate

Reagents:

-

Methyl 2-cyano-3,3-dimethoxyacrylate (1.0 equiv)

-

Hydrazine Hydrate (1.05 equiv) — Note: Use high grade (64-65% hydrazine), avoid excess water.

-

Solvent: Anhydrous Methanol (Critical)

Step-by-Step:

-

Dissolution: Dissolve Methyl 2-cyano-3,3-dimethoxyacrylate in anhydrous methanol (10 mL/g) under nitrogen atmosphere.

-

Cooling: Cool the solution to -5°C to 0°C .

-

Why? Low temperature favors the kinetic substitution of the methoxy group by hydrazine over the thermodynamic hydrolysis.

-

-

Addition: Add Hydrazine Hydrate dropwise over 30 minutes. Maintain temp < 5°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3–5 hours.

-

Checkpoint: Monitor by TLC/LCMS. Product should appear; starting material (enol ether) should disappear.

-

-

Isolation: Evaporate solvent under reduced pressure. If the product precipitates, filter and wash with cold ether.

Phase 2: Ammonolysis to the Carboxamide

Reagents:

-

Intermediate Ester (from Phase 1)

-

7N Ammonia in Methanol (Excess, ~10-20 equiv)

Step-by-Step:

-

Sealing: Place the ester in a pressure tube or autoclave.

-

Addition: Add 7N NH3/MeOH.

-

Heating: Heat to 60–80°C for 12–24 hours.

-

Note: The 5-methoxy group deactivates the ester slightly compared to a 5-methyl analog, requiring forcing conditions.

-

-

Workup: Cool to 0°C. The target carboxamide often precipitates as a white/off-white solid. Filter and wash with cold ethanol.[2]

Troubleshooting Guide

Issue 1: Formation of "Pyrazolone" (5-Hydroxy) Impurity

Symptom: LCMS shows mass M-14 (loss of CH2) relative to target; NMR shows loss of O-Me singlet (~3.8 ppm). Root Cause: Hydrolysis of the acetal/enol ether functionality before or during cyclization.

| Variable | Optimization Action |

| Solvent Quality | Strictly Anhydrous. Use molecular sieves for MeOH. Even 1% water can drive the equilibrium toward the 5-hydroxy tautomer. |

| Temperature | Keep it Cold. Perform the hydrazine addition at 0°C. Heat promotes hydrolysis over cyclization. |

| Hydrazine Source | Avoid dilute aqueous hydrazine. Use hydrazine hydrate (monohydrate) or anhydrous hydrazine in THF if the problem persists. |

Issue 2: Low Conversion in Amidation Step

Symptom: Starting ester remains after 24h. Root Cause: Electronic deactivation of the ester by the electron-donating methoxy group.

| Variable | Optimization Action |

| Catalysis | Add 0.1 equiv of NaCN or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the transamidation. |

| Concentration | Run the reaction at high concentration (1–2 M). Dilution slows bimolecular amidation significantly. |

| Alternative | If amidation fails, hydrolyze the ester to the Acid (LiOH/THF), then couple with NH4Cl using EDC/HOBt or HATU . This is longer but guarantees conversion. |

FAQ: Expert Insights

Q1: Can I make this by methylating 3-amino-5-hydroxypyrazole-4-carboxamide? It's cheaper. A: You can, but it is not recommended for high yield.

-

The Problem: The pyrazole ring nitrogens are more nucleophilic than the oxygen. Methylation with MeI/Base typically yields the N-methyl isomer (or a mixture of N1-Me, N2-Me, and O-Me).

-

The Fix (if you must): To favor O-methylation, you must use "Hard" alkylating agents (like Diazomethane or TMS-Diazomethane) or use silver salts (Ag2CO3) which coordinate the nitrogen, forcing alkylation on the oxygen. This is expensive and hazardous for scale-up.

Q2: How do I distinguish the 5-methoxy product from the N-methyl impurity by NMR? A: Use HMBC (Heteronuclear Multiple Bond Correlation) .

-

5-Methoxy (Target): The methyl protons (~3.8 ppm) will show a 3-bond coupling to the pyrazole C5 carbon (~150-160 ppm).

-

N-Methyl (Impurity): The methyl protons (~3.6 ppm) will show coupling to the pyrazole C3 or C5, but the chemical shift of the ring carbons will shift significantly due to the loss of aromaticity/tautomeric change. Additionally, NOESY will show a correlation between the N-Me and the adjacent amino group (if N1-Me) or lack thereof.

Q3: My product is water-soluble and hard to isolate. Any tips? A: 3-Amino-pyrazole carboxamides are amphoteric.

-

Isoelectric Precipitation: The compound is least soluble at its isoelectric point (pI). Carefully adjust the pH of your aqueous workup to ~pH 6–7.

-

Salting Out: Saturate the aqueous phase with NaCl and extract with n-Butanol or THF/EtOAc (1:1) . Standard EtOAc often fails to extract these polar heterocycles.

References

-

Smolecule. (2023).[4] Synthesis Methods of this compound. Retrieved from 5

- Foye, W. O., et al. (1995). Principles of Medicinal Chemistry. (General reference for pyrazole synthesis logic).

-

MDPI. (2020). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. (Detailed procedure on enol ether cyclization). Retrieved from 6

-

Royal Society of Chemistry. (2016). Mechanism and regioselectivity in methylation of nitronates. (Theoretical grounding for O- vs C/N-alkylation). Retrieved from 7

-

National Institutes of Health (PMC). (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives. (Application context and purification data). Retrieved from 8

Sources

- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. mdpi.com [mdpi.com]

- 4. Comprehensive computational study on reaction mechanism of N-Nitroso dimethyl amine formation from substituted hydrazine derivatives during ozonation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound | 111375-25-8 [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. Mechanism and regioselectivity in methylation of nitronates [CH2NO2]−: resonance vs. inductive effects - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

purification challenges of 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide

[2]

Module 1: The Solubility Paradox

The Issue: Users often report the "Brick Dust" phenomenon—the compound is insoluble in non-polar solvents (Hexane, DCM) but also surprisingly difficult to dissolve in standard polar solvents (MeOH, EtOH) once crystallized, due to a robust intermolecular hydrogen-bonding network.[1][2]

Troubleshooting Protocol

The carboxamide group (

| Solvent System | Solubility Rating | Usage Context |

| DCM / Chloroform | 🔴 Insoluble | Do not use for loading. |

| Methanol / Ethanol | 🟡 Moderate (Hot) | Good for recrystallization, poor for initial dissolution of crude.[1][2] |

| DMSO / DMF | 🟢 High | Recommended for loading onto Reverse Phase columns. |

| Water (Neutral) | 🟡 Low/Moderate | Soluble only with heat or high dilution.[2] |

| Water (Acidic pH 2-3) | 🟢 High | Forms the soluble salt (protonation of pyrazole N or exocyclic amine). |

ngcontent-ng-c780544980="" class="ng-star-inserted">Critical Insight: If your compound precipitates on the column inlet, dissolve the crude in DMSO:MeOH (1:1) . Avoid pure DMSO as it ruins peak shape in normal phase chromatography.

Module 2: Chromatographic Separation (The "Sticky Amine" Problem)

The Issue: Severe peak tailing on Silica Gel (Normal Phase) and co-elution of polar impurities.

Mechanism of Failure

The exocyclic amine (

Optimized Workflows

Option A: Modified Normal Phase (For intermediates)

-

Mandatory Additive: 1% Triethylamine (TEA) or 1%

.-

Why: The base competes for the acidic silanol sites, "blocking" them and allowing your amine to elute as a sharp band.[1]

-

Option B: Reverse Phase (Recommended for Final Purity) [1]

-

Stationary Phase: C18 (ODS) or C8.

-

Mobile Phase: Water (Buffer A) / Acetonitrile (Buffer B).[1][2]

-

Buffer Choice:

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying this specific scaffold.

Figure 1: Purification Decision Tree. Blue nodes indicate primary pathways; Green nodes indicate successful endpoints.

Module 3: Stability & Impurity Profiling

The Issue: "My product purity dropped after drying" or "NMR shows extra peaks."

The Methoxy Hydrolysis Trap

The 5-methoxy group is an enol ether equivalent. Under strong acidic conditions (e.g., heating in HCl), it can hydrolyze to the 5-pyrazolone (or 5-hydroxypyrazole) derivative, losing the methyl group.[1]

-

Prevention: Avoid boiling in strong aqueous acids. If salt formation is required, use anhydrous acids (e.g., HCl in Dioxane) at room temperature.[1]

Tautomerism (The "Ghost" Impurity)

Pyrazoles with a free

-

Observation: In

, the carbon signals may appear broad or missing. -

Solution: Run NMR in DMSO-d6 . The strong H-bond acceptance of DMSO stabilizes one tautomer, sharpening the peaks.[1]

Regioisomerism

During synthesis (usually hydrazine condensation), the 3-amino and 5-amino isomers can form.[1]

-

Differentiation: Use NOESY 1D NMR .

-

Isomer A (Correct): NOE correlation between the Methoxy group and the Amide NH.

-

Isomer B (Wrong): NOE correlation between the Methoxy group and the Pyrazole NH (if applicable) or lack of Methoxy-Amide correlation.

-

FAQ: Frequently Asked Questions

Q1: Why does my compound turn pink/brown on the shelf?

-

A: Aromatic amines are susceptible to oxidation. The color change is likely due to trace formation of azo-oligomers or quinoid species.

-

Fix: Store the compound under Argon/Nitrogen at -20°C. Recrystallize from Ethanol/Water with a pinch of sodium dithionite (reducing agent) to remove color.

Q2: I cannot get the residual solvent (DMSO) out of the solid.

-

A: Amides form solvates with DMSO.

-

Fix: Dissolve the "wet" solid in a minimum amount of 0.5M NaOH (aq), wash with Ethyl Acetate (to remove non-acidic organics), then carefully re-acidify the aqueous layer to pH 5-6 with Acetic Acid.[1][2] The product will precipitate free of DMSO.

Q3: Can I use Acetone for recrystallization?

References

-

Synthesis & Properties of Aminopyrazoles

-

Purification of Pyrazole Carboxamides

-

Solubility & Salt Formation

-

Tautomerism in Pyrazoles

Technical Support Center: Synthesis of 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide

Welcome to the Advanced Synthesis Support Hub. Topic: Troubleshooting Side Reactions & Impurity Profiles Target Molecule: 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide (CAS: 111375-25-8) Application: Key intermediate for JAK/STAT pathway inhibitors and other kinase-targeted therapeutics.

Executive Summary: The Structural Challenge

The synthesis of This compound presents a classic heterocyclic dilemma: Tautomeric Ambiguity .

The precursor, 3-amino-5-hydroxy-1H-pyrazole-4-carboxamide, exists in equilibrium with its 5-oxo tautomer (pyrazolone). When introducing the methoxy group (via alkylation), the reaction bifurcates. The "hard" oxygen nucleophile competes with the "soft" nitrogen nucleophiles (N1 and N2), leading to a mixture of the desired O-methyl ether and undesired N-methylated side products.